![molecular formula C27H26ClN3 B14760584 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound features a unique structure with multiple aromatic rings and a pyrrolidinylmethyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- can be achieved through several synthetic routes. Common methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This method uses the reaction of an α-haloketone with ammonia or an amine.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles under mild conditions to form disubstituted imidazoles.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to facilitate the desired transformations.
Análisis De Reacciones Químicas
1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.
Aplicaciones Científicas De Investigación
1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- can be compared with other similar compounds, such as:
4-Phenyl-1H-Imidazole: A simpler imidazole derivative with a single phenyl group.
4-(1H-Imidazol-1-yl)phenol: An imidazole derivative with a phenol group.
1-Methyl-1H-imidazole-4-sulfonyl chloride: An imidazole derivative with a sulfonyl chloride group.
The uniqueness of 1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]- lies in its complex structure, which imparts specific chemical and biological properties that may not be present in simpler imidazole derivatives.
Propiedades
Fórmula molecular |
C27H26ClN3 |
|---|---|
Peso molecular |
428.0 g/mol |
Nombre IUPAC |
1-[[2-(4-chlorophenyl)phenyl]-[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]imidazole |
InChI |
InChI=1S/C27H26ClN3/c28-24-13-11-22(12-14-24)25-5-1-2-6-26(25)27(31-18-15-29-20-31)23-9-7-21(8-10-23)19-30-16-3-4-17-30/h1-2,5-15,18,20,27H,3-4,16-17,19H2 |
Clave InChI |
JEXVKNFLDQYJES-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CC2=CC=C(C=C2)C(C3=CC=CC=C3C4=CC=C(C=C4)Cl)N5C=CN=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


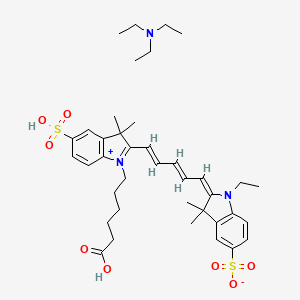
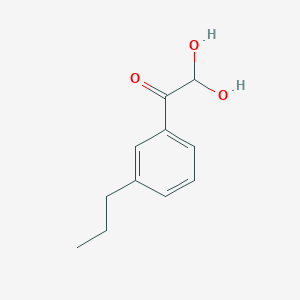
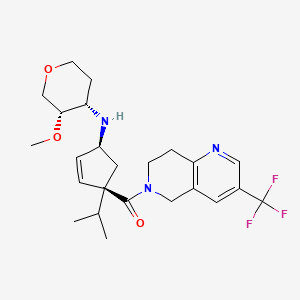
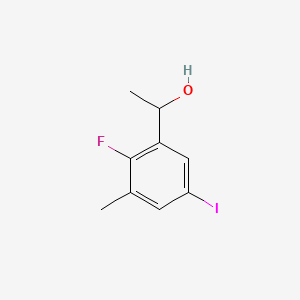

![2h-[1,3]Thiazino[3,2-a]benzimidazole](/img/structure/B14760532.png)
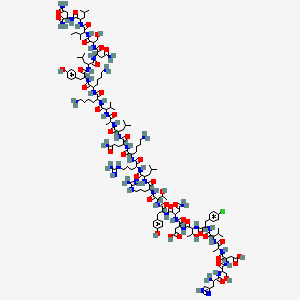
![2,4,6-Trimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14760543.png)
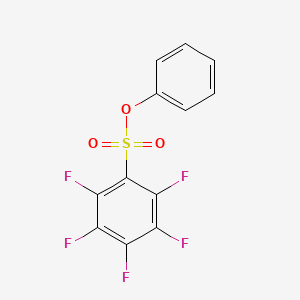
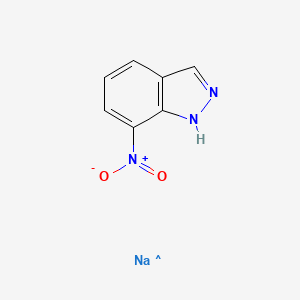
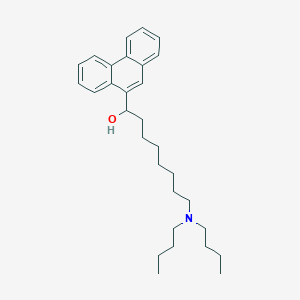
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)

![(5R)-3-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14760591.png)
